N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-phenylmethanesulfonamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-phenylmethanesulfonamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a sulfonamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action is likely dependent on the specific targets of the compound and the biochemical pathways it affects.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of the thiazole and pyrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, hydrazine, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are stringent to meet the standards required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-phenylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)thiazol-4-yl)acetamide
- N-(2-(1H-pyrazol-1-yl)thiazol-4-yl)benzenesulfonamide
- N-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
1-phenyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c20-23(21,12-13-5-2-1-3-6-13)17-9-7-14-11-22-15(18-14)19-10-4-8-16-19/h1-6,8,10-11,17H,7,9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWHCMSVWDBPRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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